molecular formula C16H13F3O3 B6401490 3-(4-Methoxy-2-methylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261931-89-8

3-(4-Methoxy-2-methylphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6401490
CAS RN: 1261931-89-8
M. Wt: 310.27 g/mol
InChI Key: UBIQVVRGEKQQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxy-2-methylphenyl)-5-trifluoromethylbenzoic acid (MMPTBA) is an organic compound with a molecular formula of C13H11F3O2. It is a white crystalline solid with a melting point of about 156-158°C. MMPTBA is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in analytical chemistry and as a catalyst in organic reactions. The structure of MMPTBA has been extensively studied and its properties have been well characterized.

Mechanism of Action

3-(4-Methoxy-2-methylphenyl)-5-trifluoromethylbenzoic acid, 95% acts as an electron-withdrawing group, meaning that it can withdraw electrons from other molecules. This property makes it useful as a reagent in analytical chemistry, as it can be used to detect the presence of certain compounds in a sample. It is also useful as a catalyst in organic synthesis, as it can promote certain reactions.
Biochemical and Physiological Effects
3-(4-Methoxy-2-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other living organisms.

Advantages and Limitations for Lab Experiments

3-(4-Methoxy-2-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It is also a relatively strong electron-withdrawing group, which makes it useful as a reagent in analytical chemistry and as a catalyst in organic synthesis. One limitation of 3-(4-Methoxy-2-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is that it is not soluble in water, so it must be used in organic solvents.

Future Directions

3-(4-Methoxy-2-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has potential applications in the development of new pharmaceuticals and other organic compounds. It could also be used in the development of new analytical techniques or as a catalyst in organic synthesis. Additionally, further research could be done on the structure and properties of 3-(4-Methoxy-2-methylphenyl)-5-trifluoromethylbenzoic acid, 95%, such as its reactivity and solubility. Finally, further research could be done to determine if 3-(4-Methoxy-2-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has any biochemical or physiological effects.

Synthesis Methods

3-(4-Methoxy-2-methylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized by reacting 4-methoxy-2-methylphenol with trifluoroacetic anhydride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically done at a temperature of around 80°C. The product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

3-(4-Methoxy-2-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a wide range of scientific research applications. It has been used as a reagent in analytical chemistry, for example, to detect the presence of certain compounds in a sample. It has also been used in organic synthesis as a catalyst for various reactions. In addition, 3-(4-Methoxy-2-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in the study of the structure and properties of organic compounds, such as its reactivity and solubility.

properties

IUPAC Name

3-(4-methoxy-2-methylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-9-5-13(22-2)3-4-14(9)10-6-11(15(20)21)8-12(7-10)16(17,18)19/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIQVVRGEKQQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689985
Record name 4'-Methoxy-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261931-89-8
Record name 4'-Methoxy-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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